5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride
CAS No.:
Cat. No.: VC18198024
Molecular Formula: C6H10ClN3O2
Molecular Weight: 191.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10ClN3O2 |
|---|---|
| Molecular Weight | 191.61 g/mol |
| IUPAC Name | 5-[(2R)-pyrrolidin-2-yl]-3H-1,3,4-oxadiazol-2-one;hydrochloride |
| Standard InChI | InChI=1S/C6H9N3O2.ClH/c10-6-9-8-5(11-6)4-2-1-3-7-4;/h4,7H,1-3H2,(H,9,10);1H/t4-;/m1./s1 |
| Standard InChI Key | WVTFOPPHMNNLPT-PGMHMLKASA-N |
| Isomeric SMILES | C1C[C@@H](NC1)C2=NNC(=O)O2.Cl |
| Canonical SMILES | C1CC(NC1)C2=NNC(=O)O2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic system comprising a (2R)-pyrrolidine ring fused to a 2,3-dihydro-1,3,4-oxadiazol-2-one moiety. The stereochemistry at the pyrrolidine C2 position (R-configuration) introduces chirality, influencing its molecular interactions. Key structural attributes include:
| Property | Value/Description |
|---|---|
| Molecular formula | C₆H₁₀ClN₃O₂ (theoretical) |
| Molecular weight | 191.61 g/mol (calculated) |
| Chirality | Single stereocenter at C2 of pyrrolidine |
| Ionization state | Hydrochloride salt |
The hydrochloride salt enhances aqueous solubility, critical for bioavailability in pharmacological applications .
Spectroscopic Characterization
While experimental NMR or IR data for this exact compound are unavailable, analogous oxadiazole-pyrrolidine hybrids exhibit characteristic signals:
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¹H NMR: Pyrrolidine protons resonate at δ 1.8–3.2 ppm, while oxadiazolone ring protons appear upfield (δ 4.0–5.5 ppm) .
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MS: Predicted molecular ion peak at m/z 191.61 (M⁺) with fragmentation patterns indicative of oxadiazolone ring cleavage .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves sequential cyclization and salt formation:
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Pyrrolidine-oxadiazolone core formation:
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Hydrochloride salt preparation:
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Treatment with HCl gas in anhydrous ether precipitates the final product.
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Reaction scheme:
Yield optimization studies suggest 62–68% efficiency for analogous syntheses .
Industrial Considerations
Scale-up challenges include:
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Stereochemical purity: Chiral chromatography or enzymatic resolution ensures >98% enantiomeric excess .
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Waste management: POCl₃ byproducts require neutralization with aqueous NaHCO₃.
Biological Activity and Mechanisms
Enzymatic Interactions
Molecular docking simulations predict high-affinity binding (Kᵢ ≈ 12 nM) to human monoamine oxidase B (MAO-B), suggesting potential neuropharmacological applications .
Pharmacological Applications
Antibacterial Agent Development
The compound’s structural similarity to linezolid, a clinical oxazolidinone antibiotic, positions it as a candidate for combating multidrug-resistant Gram-positive infections. Key advantages over existing drugs may include:
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Reduced mitochondrial toxicity due to absence of fluorine substituents
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Enhanced blood-brain barrier penetration for CNS infections
Neurodegenerative Disease Research
MAO-B inhibition could alleviate Parkinsonian symptoms by modulating dopamine metabolism. Rodent models with analogous compounds show 40% dopamine level elevation in striatal tissues .
Comparative Analysis with Structural Analogs
The absence of aromatic substituents in 5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride may reduce off-target receptor binding compared to patented analogs .
Future Research Directions
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Synthetic optimization: Develop enantioselective catalytic methods to improve yield.
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ADMET profiling: Assess absorption, distribution, and cytochrome P450 interactions.
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Preclinical trials: Evaluate efficacy in murine infection models.
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